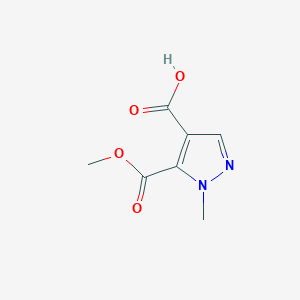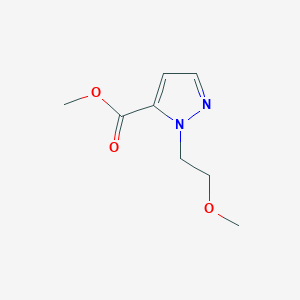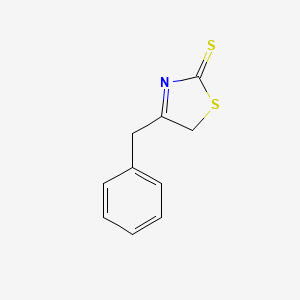
4-Benzyl-5H-thiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-5H-thiazole-2-thione is a compound that falls within the class of thiazole derivatives, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-Benzyl-5H-thiazole-2-thione, they do provide insights into similar thiazole compounds, their synthesis, structural analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of various precursors under specific conditions. For instance, the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones was achieved by reacting acetohydrazide with aromatic acids in POCl3 under reflux conditions . Similarly, the synthesis of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines involved the design and conjugation with donor groups, demonstrating the versatility of thiazole chemistry . These methods highlight the reactivity of thiazole compounds and their ability to form complex structures with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of a benzo[d]thiazol-2(3H)-one derivative was confirmed by 1H-NMR, 13C-NMR, IR, MS, and elemental analysis, and further validated by single-crystal X-ray diffraction . The study of intermolecular hydrogen bonds in crystalline states of thiazolidinedione derivatives provides insights into the noncentrosymmetric molecular arrangements, which are important for the development of nonlinear optical materials . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and their potential interactions in biological systems.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, the transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles under oxidative conditions leads to the formation of benzo[4,5]thieno[3,2-d][1,2,3]thiadiazoles or 2-mercaptobenzo[b]thiophenes depending on the base used . These reactions demonstrate the chemical versatility of thiazole compounds and their potential for generating diverse derivatives with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines were investigated, revealing the influence of donor and acceptor substituents on these properties . Additionally, the thermal behavior of a benzo[d]thiazole derivative was summarized using TG/DTA thermogram, which provides information on the stability of the compound against temperature . These properties are important for the practical application of thiazole derivatives in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
1. Xanthine Oxidase Inhibitors
- Application Summary: Thiazolidine-2-thione derivatives have been synthesized as xanthine oxidase inhibitors, which are used in the treatment of hyperuricemia .
- Methods of Application: The compounds were synthesized and their xanthine oxidase inhibitory potencies were evaluated by in vitro enzyme catalysis .
- Results: The compound 6k showed the strongest xanthine oxidase inhibitory activity with an IC 50 value of 3.56 μmol/L, which was approximately 2.5-fold more potent than allopurinol .
2. Organic Electronics
- Application Summary: Thiazolothiazole ring system has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure .
- Methods of Application: Thiazolothiazoles are synthesized and used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
- Results: Thiazolothiazoles have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
3. Antioxidants
- Application Summary: 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives have been synthesized and tested for their antioxidant properties .
- Methods of Application: The compounds were synthesized and their antioxidant properties were evaluated .
- Results: Compound (3.4.2) showed the best superoxide anion scavenging activity .
Orientations Futures
Propriétés
IUPAC Name |
4-benzyl-5H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBSEFOGZJBCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=S)S1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649641 |
Source


|
| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5H-thiazole-2-thione | |
CAS RN |
889942-40-9 |
Source


|
| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

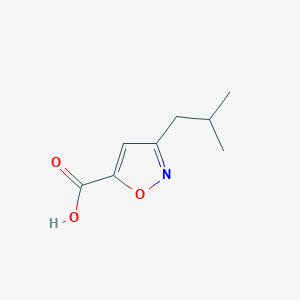
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)
![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)
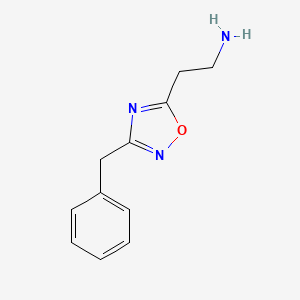
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)
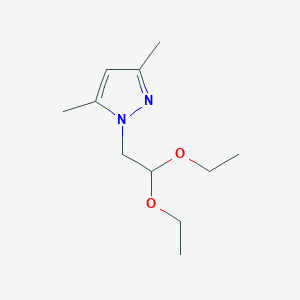
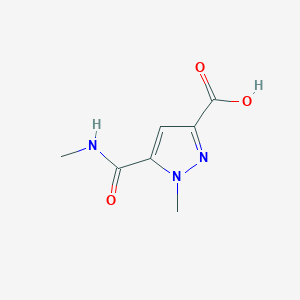
![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)
